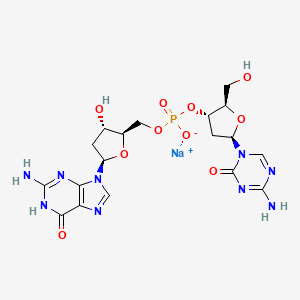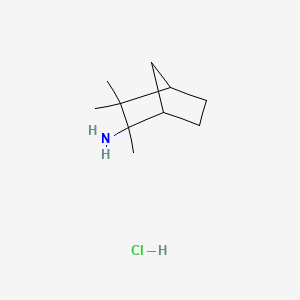
Guadecitabine sodium
Descripción general
Descripción
Guadecitabine sodium is a second-generation DNA methyltransferases (DNMT) inhibitor . It is under investigation for the treatment of previously treated metastatic colorectal cancer . It is a dinucleotide antimetabolite composed of a decitabine linked via phosphodiester bond to a deoxyguanosine .
Molecular Structure Analysis
The molecular formula of Guadecitabine sodium is C18H23N9NaO10P . The molecular weight is 579.4 g/mol . The exact mass is not available .
Chemical Reactions Analysis
Guadecitabine sodium belongs to the class of organic compounds known as purine 2’-deoxyribonucleoside monophosphates . These are purine nucleotides with a monophosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 .
Physical And Chemical Properties Analysis
The elemental analysis of Guadecitabine sodium is as follows: C, 37.31; H, 4.00; N, 21.76; Na, 3.97; O, 27.61; P, 5.35 .
Aplicaciones Científicas De Investigación
Immunomodulation in Solid Tumors
Guadecitabine sodium is being studied for its potential to enhance the effectiveness of immune checkpoint inhibitors in the treatment of solid tumors . The hypothesis is that Guadecitabine can overcome resistance to drugs like pembrolizumab, which are used to treat various types of cancer . This application is currently being tested in a phase 1 dose-escalation trial .
Treatment of Relapsed or Refractory Acute Myeloid Leukemia
Guadecitabine sodium is being used in a global randomized phase 3 study (ASTRAL-2) for patients with relapsed or refractory Acute Myeloid Leukemia (AML) who were previously treated with intensive chemotherapy . The drug is administered subcutaneously and is resistant to degradation by cytidine deaminase, resulting in prolonged in vivo exposure to the active metabolite decitabine .
Combination Therapy
Guadecitabine sodium is being explored as part of combination therapies. For instance, it’s being used in combination with pembrolizumab in patients with advanced solid tumors . The combination is hypothesized to overcome pembrolizumab resistance .
DNA Hypomethylation
Guadecitabine sodium is a next-generation hypomethylating agent . It’s being studied for its ability to induce DNA hypomethylation, which can potentially sensitize tumors to immune checkpoint inhibitors .
Treatment of Non-Small Cell Lung Cancer
Preliminary studies suggest that Guadecitabine sodium may have potential in the treatment of non-small cell lung cancer . In a study, a significant number of patients who had been previously treated with immune checkpoint inhibitors achieved disease control for more than 24 weeks .
Overcoming Drug Resistance
One of the key applications of Guadecitabine sodium is its potential to overcome drug resistance in cancer treatment . This is particularly relevant in the context of immune checkpoint inhibitors, where resistance can often develop .
Mecanismo De Acción
Target of Action
Guadecitabine Sodium primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme that maintains methylation patterns following DNA replication, playing a crucial role in the development and progression of cancer .
Mode of Action
Guadecitabine Sodium is a DNA methyltransferase inhibitor (DNMTi) . It works by inhibiting the activity of DNMT1, leading to DNA hypomethylation . This hypomethylation can reactivate silenced tumor suppressor genes, leading to the inhibition of tumor growth .
Biochemical Pathways
It is known that the drug leads to a generalDNA-demethylation , particularly at sites of intermediate methylation levels . This demethylation can affect various biochemical pathways by reactivating previously silenced genes .
Pharmacokinetics
Guadecitabine Sodium is delivered as a low volume and pharmaceutically stable subcutaneous injection . In vivo conversion to its active metabolite, decitabine, results in a longer effective half-life and more extended decitabine exposure window than decitabine IV infusion . The drug is rapidly and almost exclusively excreted in urine .
Result of Action
The primary result of Guadecitabine Sodium’s action is the inhibition of tumor growth . By inhibiting DNMT1 and causing DNA hypomethylation, Guadecitabine Sodium can reactivate silenced tumor suppressor genes, leading to the inhibition of tumor growth . In addition, Guadecitabine Sodium has been shown to reduce tumor-induced myelopoiesis and recover T cell activity, slowing tumor growth .
Action Environment
The action of Guadecitabine Sodium can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, as indicated by its interactions with drugs like Ambroxol, Articaine, and Benzocaine . Furthermore, the drug’s action can be influenced by the patient’s overall health status and the specific characteristics of the tumor .
Safety and Hazards
Direcciones Futuras
Although Guadecitabine did not yield improved complete remission (CR) rates and overall survival (OS) compared to the control arm in patients with treatment-naïve acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, subgroup analysis in patients who received ≥4 cycles of therapy demonstrated superior outcomes in favor of Guadecitabine . Given its stability, ease of administration, safety profile, and prolonged exposure time, Guadecitabine would be the more appropriate hypomethylating agent (HMA), replacing azacitidine and decitabine, to be used in combination treatment regimens in patients with myeloid malignancies .
Propiedades
IUPAC Name |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBNJPXFOZFNJ-BYKQGDNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239218 | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guadecitabine sodium | |
CAS RN |
929904-85-8 | |
| Record name | Guadecitabine sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUADECITABINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)


![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)